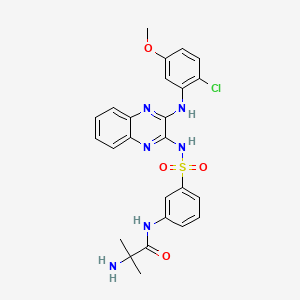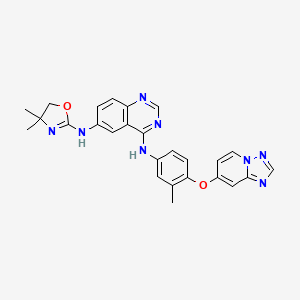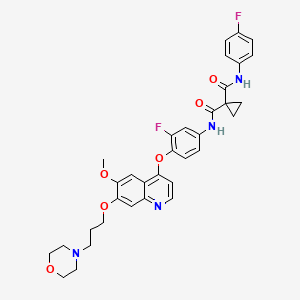
Foretinib
Vue d'ensemble
Description
Foretinib is an experimental drug candidate primarily developed for cancer treatment. It was discovered by Exelixis and is under development by GlaxoSmithKline. This compound is a multikinase inhibitor that targets multiple receptor tyrosine kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). These kinases play crucial roles in tumor growth, angiogenesis, and metastasis .
Applications De Recherche Scientifique
Chemistry: Foretinib serves as a model compound for studying multikinase inhibitors and their interactions with receptor tyrosine kinases.
Biology: It is used to investigate the biological pathways involved in cancer progression and metastasis.
Medicine: this compound has shown promise in treating various cancers, including acute myeloid leukemia, glioblastoma, and gastric cancer. .
Mécanisme D'action
Target of Action
Foretinib primarily targets the MET (hepatocyte growth factor receptor), RON (Recepteur d’Origine nantais), AXL (Anexelekto), and vascular endothelial growth factor receptors (VEGFRs) . These targets play crucial roles in cellular processes such as growth, survival, and differentiation, and their dysregulation is often associated with cancer development and progression .
Mode of Action
this compound binds to its targets, inhibiting their activation and subsequent downstream signaling . For instance, it inhibits the activation of MET, RON, extracellular signal-regulated kinase (ERK), and AKT, leading to decreased cell proliferation and increased apoptosis . It also effectively inhibits the signaling of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis .
Biochemical Pathways
this compound affects several biochemical pathways. By inhibiting MET and VEGFR, it impacts the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase)/AKT pathways, which are critical for cell survival, proliferation, and angiogenesis . It also inhibits the FLT3 signaling pathway, thereby affecting the survival, proliferation, and differentiation of hematopoietic cells .
Pharmacokinetics
this compound has attractive pharmaceutical properties with high solubility and oral bioavailability . .
Result of Action
this compound’s action results in several molecular and cellular effects. It inhibits cell proliferation and promotes apoptosis in various cancer cell lines . It also induces a G2/M cell cycle arrest, reducing colony formation and blocking hepatocyte growth factor-induced cell migration . In vivo, it has been shown to significantly inhibit tumor growth in a dose-dependent manner .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, the presence of certain growth factors can modulate the sensitivity of tumor cells to this compound . .
Safety and Hazards
Orientations Futures
Foretinib exhibits superior efficacy to approved drugs in AML with FLT3-ITD mutations and retains activity in AML with secondary FLT3 mutations that mediate resistance to clinical FLT3 inhibitors . The type II MET-TKI this compound may be an appropriate second-line treatment for NSCLCs carrying METex14 after campatinib/tepotinib treatment failure by secondary mutations at residue D1228 or Y1230 .
Analyse Biochimique
Biochemical Properties
Foretinib plays a significant role in biochemical reactions by inhibiting the activity of multiple receptor tyrosine kinases. It interacts with enzymes such as MET, RON, AXL, and VEGFRs. These interactions involve the inhibition of phosphorylation, which is crucial for the activation of these kinases. By blocking these pathways, this compound effectively disrupts the signaling networks that promote cancer cell proliferation and survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces G2/M cell cycle arrest and apoptosis in human glioblastoma cells by inhibiting c-MET . In acute myeloid leukemia, this compound inhibits FLT3 signaling, leading to decreased proliferation and increased apoptosis . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by targeting MET, RON, ERK, and AKT .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the activation of receptor tyrosine kinases such as MET, RON, AXL, and VEGFRs . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis. This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and effective over extended periods in in vitro studies . Long-term effects include sustained inhibition of MET phosphorylation and decreased cell proliferation. In in vivo studies, this compound has shown prolonged antitumor activity and acceptable safety profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute myeloid leukemia, this compound demonstrated potent therapeutic effects at various dosages, with higher doses leading to enhanced inhibition of tumor growth . At high doses, toxic effects such as hypertension and fatigue have been observed .
Metabolic Pathways
This compound undergoes phase I metabolic reactions, including oxidation, defluorination, reduction, and hydroxylation . These metabolic pathways involve enzymes such as cytochrome P450, which facilitate the conversion of this compound into more hydrophilic metabolites for elimination. Reactive intermediates, such as aldehydes and iminium ions, are also formed during metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It has high solubility and oral bioavailability, allowing it to effectively reach its target sites. This compound’s distribution is influenced by its interactions with plasma proteins and its ability to penetrate cell membranes .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . It does not require specific targeting signals or post-translational modifications for its activity. The inhibition of kinase activity by this compound occurs at the plasma membrane and within intracellular compartments where these kinases are localized .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Foretinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the morpholine moiety, and coupling with the cyclopropane dicarboxamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Foretinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates such as aldehydes and iminium ions.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can be identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Comparaison Avec Des Composés Similaires
Cabozantinib: Another c-Met and VEGFR-2 inhibitor with FDA approval for treating certain cancers.
Lapatinib: A dual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2, used in combination with Foretinib for enhanced anticancer effects.
Tivantinib: A non-ATP-competitive c-Met inhibitor used in clinical trials for various cancers
Uniqueness of this compound: this compound’s uniqueness lies in its ability to target multiple receptor tyrosine kinases simultaneously, making it a potent inhibitor of tumor growth and metastasis. Its broad spectrum of activity and potential for combination therapy with other anticancer agents further enhance its therapeutic value .
Propriétés
IUPAC Name |
1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHYVUVSFXTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34F2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918193 | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Activation of MET by mutation is the causative factor in an inherited kidney cancer syndrome, hereditary papilliary renal cell carcinaoma. Mutational activation of MET has also been found in sporadic kidney cancer, lung carcinomas and head and neck carcinomas. MET is a key driver of tumor cell growth, motility, invasion, metastasis and angiogenesis. Foretinib has attractive pharmaceutical properties with high solubility and oral bioavailability and demonstrates nanomolar potency against its targets, VEGFR, MET, which translates to potent activity in cellular assays. In preclinical studies, Foretinib, developed as a balanced inhibitor of these receptor tyrosine kinases, potently inhibited both MET and VEGFR, including mutant activated forms of MET found in hereditary papillary renal carcinomas. The compound also demonstrated dose-dependent growth inhibition in tumor models of breast, colorectal, non-small cell lung cancer and glioblastoma and has been shown to cause substantial tumor regression in all models tested. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
849217-64-7, 937176-80-2 | |
| Record name | Foretinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Foretinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Foretinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Foretinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N~1~-{3-fluoro-4-[(6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}-4-quinolinyl)oxy]phenyl}-N~1~-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FH7VK1C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
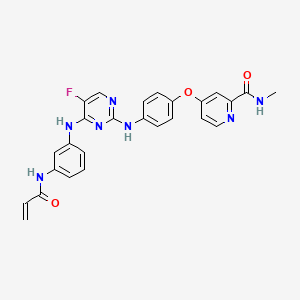
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)
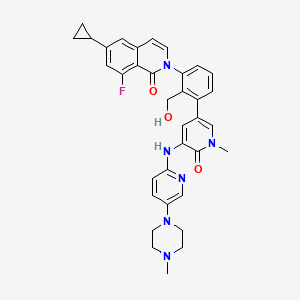

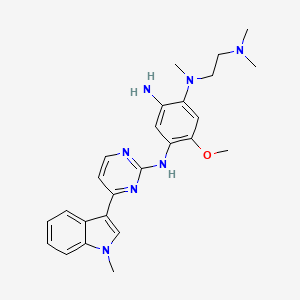
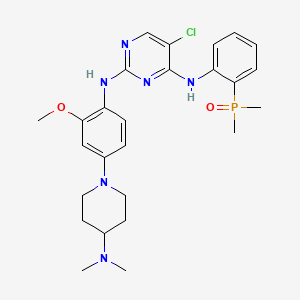
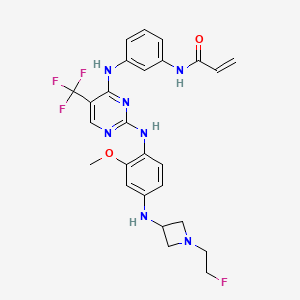
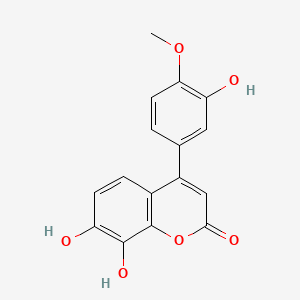
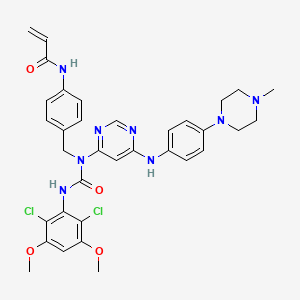
![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)

